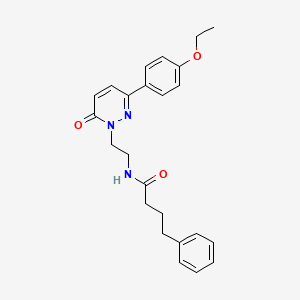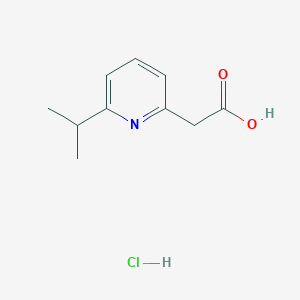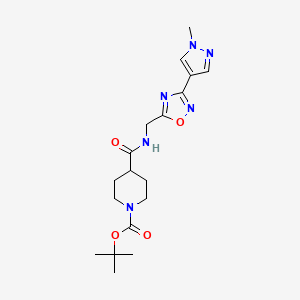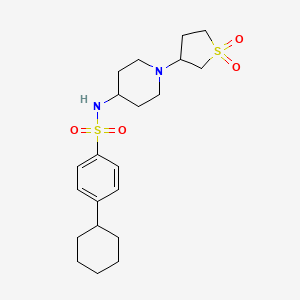
phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Chemistry
Polyamides containing xanthene groups exhibit remarkable properties, making them suitable for various applications in materials science. These polymers are amorphous, soluble in polar solvents, and form transparent, flexible films with high mechanical strength. They possess high glass transition temperatures and excellent thermal stability, which are desirable traits for materials used in high-temperature applications. The introduction of xanthene cardo groups into the polymer backbone contributes to these properties, suggesting potential applications in advanced materials and coatings (Shou-Ri Sheng et al., 2009).
Drug Design and Molecular Synthesis
The structure of "phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate" relates closely to compounds studied for their pharmacological activities. For instance, compounds with similar structural motifs have been investigated as inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of epoxyeicosatrienoic acids. These inhibitors show potential in treating various diseases by modulating the levels of bioactive lipids (R. Thalji et al., 2013). Additionally, research into anticonvulsant enaminones provides insights into the design of compounds for neurological applications (M. Kubicki et al., 2000).
Anticancer and Antimicrobial Agents
Some derivatives structurally related to "this compound" have been explored for their anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. These compounds interfere with the formation of blood vessels and interact with DNA, processes that are crucial for cancer cell survival and proliferation. The presence of specific substituents on the phenyl ring appears to influence their efficacy, pointing towards the importance of structural optimization in drug design (Vinaya Kambappa et al., 2017).
Neuroinflammation and Brain Imaging
Compounds targeting macrophage colony-stimulating factor 1 receptor (CSF1R) for PET imaging of microglia highlight the potential of using structurally complex molecules for diagnosing and studying neuroinflammatory conditions. The specificity of these compounds for CSF1R allows for the noninvasive imaging of microglial activity, offering insights into the roles of microglia in various neurological disorders (A. Horti et al., 2019).
Eigenschaften
IUPAC Name |
phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRAVQEBQITJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)
![2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde](/img/structure/B2722537.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)
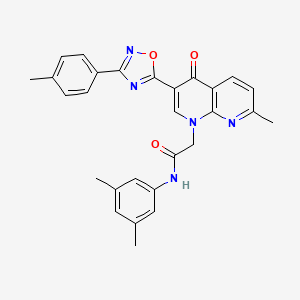
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
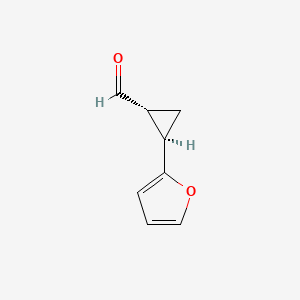
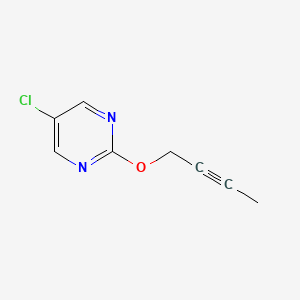
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
